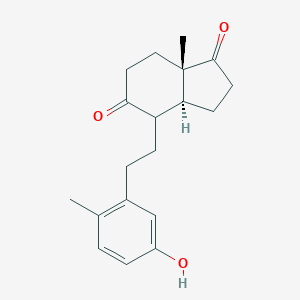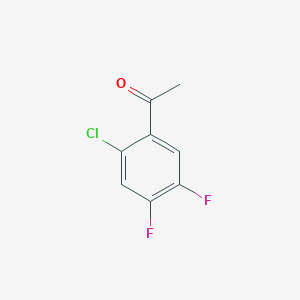
Cynodontin
Übersicht
Beschreibung
Cynodontin is a molecular compound with the formula C15H10O6 . It is an anthraquinone derivative .
Molecular Structure Analysis
Cynodontin has a molecular formula of C15H10O6, an average mass of 286.236 Da, and a mono-isotopic mass of 286.047729 Da . It is a tetrahydroxyanthraquinone .Chemical Reactions Analysis
The antioxidant activity of Cynodontin was studied in the absence and presence of free radical species. The change in reaction enthalpy of Cynodontin with three different free radicals (hydroxyl, hydroperoxyl, and methyl peroxyl radical) were examined .Physical And Chemical Properties Analysis
Cynodontin has a density of 1.7±0.1 g/cm3, a boiling point of 579.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has a molar refractivity of 71.0±0.3 cm3, a polar surface area of 115 Å2, and a molar volume of 169.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Cynodontin has been studied for its antioxidant activity . This research was conducted in both water and benzene to simulate polar and non-polar environments . The study aimed to determine the most probable mechanism of antioxidant action, employing density functional theory (DFT) .
Free Radical Scavenging
The antioxidant activity of Cynodontin was also studied in the presence of free radical species . The study examined the change in reaction enthalpy of Cynodontin with three different free radicals: hydroxyl, hydroperoxyl, and methyl peroxyl radical .
Inhibition Potency
A molecular docking study was performed to estimate the inhibition potency of Cynodontin towards human leukocyte elastase (HLE) . The results indicated that numerous interactions determine the inhibition activity towards the investigated protein .
Oxidative Stress Prevention
Cynodontin is of high interest in the prevention of various diseases that are considered to be, at least partially, caused by oxidative stress, such as cancer, inflammation, hypertension, and cardiovascular disorders .
Neurodegenerative Disorders
Numerous neurodegenerative disorders, including Alzheimer’s and Parkinson’s diseases, can also have a basis in oxidative stress . Therefore, the study of antioxidants like Cynodontin is crucial in this context .
Dyestuff Intermediate
Cynodontin has been identified as a suitable dyestuff intermediate . A fungal culture, Curvularia lunata, was found to produce an anthraquinone biochromophore composed of over 70% Cynodontin .
Wirkmechanismus
Target of Action
Cynodontin’s primary target is human leukocyte elastase (HLE) . HLE is a serine protease that plays a crucial role in the immune response.
Mode of Action
Cynodontin interacts with HLE through numerous interactions, which determine its inhibition activity towards the protein
Biochemical Pathways
Cynodontin is an antioxidant that acts on free radical species . It interacts with three different free radicals: hydroxyl, hydroperoxyl, and methyl peroxyl radical . In water, the possible mechanism of antioxidant action is SPLET (Sequential Proton Loss Electron Transfer), while in benzene, HAT (Hydrogen atom transfer) and SPLET are competitive mechanisms .
Result of Action
The antioxidant activity of Cynodontin can help to neutralize free radicals, reducing oxidative stress . This can potentially prevent or mitigate various diseases that are at least partially caused by oxidative stress, such as cancer, inflammation, hypertension, cardiovascular disorders, and neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases .
Action Environment
Cynodontin’s antioxidant activity was studied in both water and benzene, simulating polar and non-polar environments . The results suggest that the environment can influence the mechanism of antioxidant action . .
Eigenschaften
IUPAC Name |
1,4,5,8-tetrahydroxy-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c1-5-4-8(18)11-12(13(5)19)15(21)10-7(17)3-2-6(16)9(10)14(11)20/h2-4,16-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQXCHAJWVRYND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197211 | |
| Record name | Cynodontin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cynodontin | |
CAS RN |
476-43-7 | |
| Record name | 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cynodontin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cynodontin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cynodontin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYNODONTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV8PGZ10OT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is cynodontin and where is it found?
A: Cynodontin (1,4,5,8-tetrahydroxy-3-methylanthraquinone) is a red pigment belonging to the anthraquinone family of compounds. It is a secondary metabolite produced by various fungal species, including Drechslera, Curvularia, Pyrenochaeta, and Helminthosporium species. [, , , , , , ]
Q2: What is the known biological activity of cynodontin?
A: Cynodontin has demonstrated potent antifungal activity against several plant pathogenic fungi, including Sclerotinia minor, Sclerotinia sclerotiorum, and Botrytis cinerea. [] Notably, its antifungal activity is comparable to commercial fungicides like dicloran and carbendazim. [] Additionally, cynodontin exhibits antioxidant properties. []
Q3: How does cynodontin exert its antifungal activity?
A: While the exact mechanism of action remains unclear, research suggests that the specific arrangement of substitutions on the anthraquinone core structure, particularly the hydroxyl and methyl groups, plays a crucial role in its antifungal activity. [] Other anthraquinone derivatives lacking these specific substitutions do not exhibit similar antifungal effects. []
Q4: What is the molecular formula and weight of cynodontin?
A: Cynodontin's molecular formula is C15H10O6, and its molecular weight is 286.24 g/mol. [, ]
Q5: Is there spectroscopic data available for characterizing cynodontin?
A: Yes, various spectroscopic techniques have been employed to characterize cynodontin. UV-Vis spectroscopy reveals characteristic absorption maxima at specific wavelengths, which can be used to identify and quantify the compound. [, ] Infrared (IR) spectroscopy provides information about functional groups, such as hydroxyl and carbonyl groups, present in the molecule. [] Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern of cynodontin. []
Q6: Has the biosynthesis of cynodontin been investigated?
A: Yes, studies have shown that cynodontin biosynthesis in Pyrenochaeta terrestris involves a pathway where emodin acts as a precursor molecule. [] The pathway likely branches, leading to the formation of cynodontin and endocrocin through a shared intermediate. []
Q7: Can cynodontin be chemically synthesized?
A: Yes, cynodontin can be synthesized through various methods. One approach involves a regiospecific cycloaddition reaction using (E)-1,1,4-trimethoxybuta-1,3-diene and a 1,4-naphthoquinone derivative, followed by aromatization. []
Q8: Has cynodontin been explored for its potential as a dye?
A: Yes, cynodontin, produced by the fungus Curvularia lunata, has been investigated as a potential environmentally friendly dye. [] Its properties have been compared to those of Disperse Blue 7, a chemically synthesized anthraquinone dye. []
Q9: Are there any computational studies on cynodontin's activity?
A: Yes, density functional theory (DFT) calculations have been performed to study the antioxidant activity of cynodontin. These calculations helped elucidate the potential mechanisms of action, including hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). []
Q10: Has molecular docking been used to study cynodontin?
A: Yes, molecular docking studies have been conducted to evaluate the potential of cynodontin as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases. [] These studies provide insights into the binding interactions between cynodontin and the target protein. []
Q11: Is there any research on the stability of cynodontin?
A: While specific studies focusing solely on cynodontin's stability are limited within the provided abstracts, some insights can be gathered. One study mentioned the instability of metabolites from Phoma species, hindering the isolation of the toxic principle. [] This suggests that stability could be a factor to consider for cynodontin and related compounds.
Q12: What is known about the toxicity and safety profile of cynodontin?
A12: The provided abstracts do not present specific toxicological data for cynodontin. As with any compound intended for potential therapeutic or agricultural applications, thorough toxicological evaluations are essential to determine its safety profile.
Q13: Are there any studies on the environmental impact of cynodontin?
A13: The provided abstracts do not directly address the environmental impact or degradation of cynodontin. Given its fungal origin and potential applications, it is crucial to investigate its fate and effects in the environment to ensure ecological safety.
Q14: What analytical methods are used to detect and quantify cynodontin?
A: High-performance liquid chromatography (HPLC) has been used to detect and quantify cynodontin in fungal cultures. [] This technique allows for the separation and quantification of cynodontin from other metabolites present in the complex mixture. []
Q15: Are there any alternative compounds with similar activity to cynodontin?
A: While the abstracts don't provide a direct comparison to alternative compounds, they highlight that other anthraquinone derivatives lacking the specific substitution pattern of cynodontin do not exhibit similar antifungal effects. [] This suggests that structural analogs may not be readily available or as effective.
Q16: What is the historical context of cynodontin research?
A: Research on cynodontin dates back to at least the mid-20th century. Early studies focused on isolating and characterizing cynodontin from various fungal sources, elucidating its chemical structure, and investigating its biosynthesis. [, , , , , ] Over the years, research has expanded to explore its antifungal activity, potential applications as a dye, and more recently, its antioxidant properties and potential as an enzyme inhibitor.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



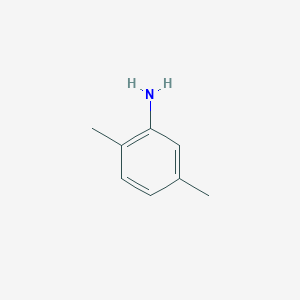
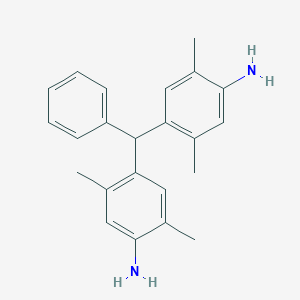
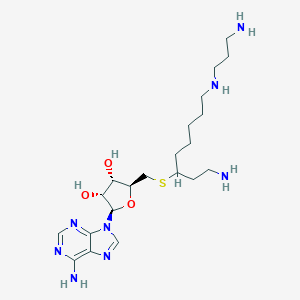
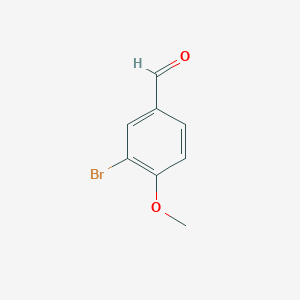

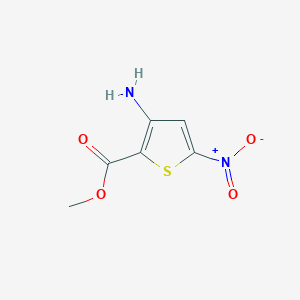


![N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B45432.png)

